N-(quinolin-3-yl)-D,L-alanine
Description
N-(quinolin-3-yl)-D,L-alanine is a racemic mixture of an alanine derivative where the amino group is substituted with a quinolin-3-yl moiety. Quinoline derivatives are known for their aromatic heterocyclic structure, which imparts unique electronic and steric properties. This compound is hypothesized to exhibit applications in medicinal chemistry, catalysis, or materials science due to the quinoline group’s capacity for metal coordination and π-π interactions.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(quinolin-3-ylamino)propanoic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8(12(15)16)14-10-6-9-4-2-3-5-11(9)13-7-10/h2-8,14H,1H3,(H,15,16) |
InChI Key |
QXEUFBHAAOPKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Synthesis: Most N-substituted alanines are synthesized via nucleophilic substitution or acylation. The naphthoquinone derivative () uses DMSO/KOH as a solvent/base system, while acetylated variants () employ standard acetylation protocols.
Solubility and Stability:
- Aromatic Substituents : Compounds like N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-L-alanine () and N-(3-Indolylacetyl)-L-alanine () exhibit lower aqueous solubility due to aromatic moieties, whereas N-acetylated derivatives () are more polar.
- Thermal Stability : N-(3-Indolylacetyl)-L-alanine’s melting point (138–140°C) suggests moderate thermal stability, comparable to acetylated analogs but lower than polymeric derivatives like poly(N-carboxy-L-alanine) ().
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